molecular formula C22H29BrN2O4 B14692108 Propiophenone, 3',4'-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide CAS No. 23771-30-4

Propiophenone, 3',4'-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide

Cat. No.: B14692108
CAS No.: 23771-30-4
M. Wt: 465.4 g/mol
InChI Key: XSRCNSRCKQBCFX-UHFFFAOYSA-N
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Description

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxybenzene derivatives, piperazine, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has several scientific research applications, including:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems and potential therapeutic effects.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with varying substituents. Examples include:

  • 1-(3,4-Dimethoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

23771-30-4

Molecular Formula

C22H29BrN2O4

Molecular Weight

465.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide

InChI

InChI=1S/C22H28N2O4.BrH/c1-26-20-7-5-4-6-18(20)24-14-12-23(13-15-24)11-10-19(25)17-8-9-21(27-2)22(16-17)28-3;/h4-9,16H,10-15H2,1-3H3;1H

InChI Key

XSRCNSRCKQBCFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)OC.Br

Origin of Product

United States

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